molecular formula C19H19NO4 B14064264 3-(Benzyloxy)-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione CAS No. 922528-56-1

3-(Benzyloxy)-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione

Cat. No.: B14064264
CAS No.: 922528-56-1
M. Wt: 325.4 g/mol
InChI Key: RLCVNZFLCSOQTG-UHFFFAOYSA-N
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Description

®-3-(benzyloxy)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(benzyloxy)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-pyrrolidine-2,5-dione and benzyl alcohol derivatives.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

    Steps: The synthetic route may involve multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-3-(benzyloxy)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione would be scaled up using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, where the benzyloxy group is converted to a benzaldehyde or benzoic acid derivative.

    Reduction: Reduction reactions may involve the conversion of the pyrrolidine ring to a more saturated form.

    Substitution: Substitution reactions can occur at the benzyloxy or methoxybenzyl groups, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce more saturated pyrrolidine compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(benzyloxy)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.

Medicine

In medicinal chemistry, ®-3-(benzyloxy)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione is explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, or anticancer agent.

Industry

In the industrial sector, this compound may be used in the development of specialty chemicals, polymers, or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of ®-3-(benzyloxy)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(benzyloxy)-1-(4-hydroxybenzyl)pyrrolidine-2,5-dione
  • ®-3-(benzyloxy)-1-(4-chlorobenzyl)pyrrolidine-2,5-dione
  • ®-3-(benzyloxy)-1-(4-nitrobenzyl)pyrrolidine-2,5-dione

Uniqueness

The uniqueness of ®-3-(benzyloxy)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione lies in its specific functional groups, which confer distinct chemical and biological properties. The methoxybenzyl group, for example, may enhance its solubility, stability, or binding affinity compared to similar compounds.

Biological Activity

3-(Benzyloxy)-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H19NO4
  • Molecular Weight : 325.36 g/mol
  • CAS Number : 71446362

This compound features a pyrrolidine ring with multiple substituents that contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit significant biological activity through the inhibition of specific enzymes. Notably, it has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in the catabolism of tryptophan along the kynurenine pathway. This pathway is crucial for immune regulation and has implications in cancer progression and treatment .

Anticancer Potential

The compound's anticancer properties have been highlighted in various studies. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines. The mechanism involves modulation of the kynurenine pathway, leading to decreased tumor growth and enhanced immune response against tumors .

Case Studies and Research Findings

  • Inhibition of IDO1 : A study reported that derivatives of pyrrolidine-2,5-dione significantly inhibited IDO1 activity. This inhibition is associated with increased levels of tryptophan and enhanced T-cell responses in tumor microenvironments .
  • Cytotoxicity Against Cancer Cells : In vitro assays have shown that related compounds possess cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung cancer (A549). The selectivity towards cancer cells over normal cells indicates potential for therapeutic applications .
  • Antidiabetic Properties : Some derivatives of pyrrolidine compounds have been explored for their antidiabetic effects, indicating a broader range of biological activities beyond anticancer properties .

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReference
AnticancerVarious Cancer CellsInhibition of proliferation
IDO1 InhibitionImmune RegulationEnhanced T-cell response
AntimicrobialBacillus subtilisSelective antibacterial effect
Antidiabeticα-glucosidasesInhibition

Properties

CAS No.

922528-56-1

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-phenylmethoxypyrrolidine-2,5-dione

InChI

InChI=1S/C19H19NO4/c1-23-16-9-7-14(8-10-16)12-20-18(21)11-17(19(20)22)24-13-15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3

InChI Key

RLCVNZFLCSOQTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CC(C2=O)OCC3=CC=CC=C3

Origin of Product

United States

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